molecular formula C23H27N3O2S B2952696 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034355-83-2

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2952696
CAS No.: 2034355-83-2
M. Wt: 409.55
InChI Key: YHABRCMUXDIMNQ-UHFFFAOYSA-N
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Description

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and an oxane ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its combination of thiophene, pyrazole, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-17-21(20-9-6-16-29-20)18(2)26(25-17)13-12-24-22(27)23(10-14-28-15-11-23)19-7-4-3-5-8-19/h3-9,16H,10-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABRCMUXDIMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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